molecular formula C22H29N3O6S B2405739 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 896258-84-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2405739
CAS No.: 896258-84-7
M. Wt: 463.55
InChI Key: PXTAWKASGMTVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole moiety (a fused bicyclic aromatic system with two oxygen atoms), a 4-methylpiperazine group, and a 3,4-dimethoxybenzenesulfonamide chain. The benzodioxole group is known for enhancing metabolic stability and binding affinity to aromatic receptor pockets, while the 4-methylpiperazine contributes to solubility and modulates pharmacokinetic properties. The sulfonamide group introduces hydrogen-bonding capacity and acidity, which may influence target selectivity and bioavailability .

Potential applications include central nervous system (CNS) targeting, given the piperazine moiety’s prevalence in dopamine and serotonin receptor ligands, or enzyme inhibition due to the sulfonamide’s role in blocking active sites (e.g., carbonic anhydrase).

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S/c1-24-8-10-25(11-9-24)18(16-4-6-20-22(12-16)31-15-30-20)14-23-32(26,27)17-5-7-19(28-2)21(13-17)29-3/h4-7,12-13,18,23H,8-11,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTAWKASGMTVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a benzodioxole moiety with a piperazine derivative and a sulfonamide group, suggesting possible interactions with various biological targets.

Anticancer Properties

Research indicates that compounds containing the benzodioxole structure exhibit significant anticancer activity . For instance, studies have shown that derivatives similar to this compound can inhibit the proliferation of cancer cells. A study evaluating benzodioxole derivatives found that certain compounds displayed cytotoxic effects against Hep3B liver cancer cells, reducing α-fetoprotein secretion and inducing cell cycle arrest in the G2-M phase .

CompoundCell Lineα-FP Reduction (ng/ml)G2-M Phase Arrest (%)
2aHep3B1625.88.07
DoxorubicinHep3B2519.177.4

This data suggests that the compound may function similarly to established chemotherapeutics like doxorubicin, providing a basis for further exploration in cancer treatment.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been examined. Benzodioxole derivatives have shown to modulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby highlighting their role in inflammatory pathways . Such activity is crucial in conditions characterized by chronic inflammation and could lead to therapeutic applications in diseases like rheumatoid arthritis or inflammatory bowel disease.

Antimicrobial Activity

While the antimicrobial efficacy of benzodioxole derivatives is generally limited, some studies suggest that they exhibit activity against specific bacterial pathogens. The synthesized derivatives were evaluated for their ability to inhibit microbial growth, although results were variable across different compounds . This indicates that while the compound may not be broadly effective as an antimicrobial agent, it could still possess targeted activity against certain strains.

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features:

  • Benzodioxole Moiety : Known for its diverse pharmacological effects including anticancer and analgesic properties.
  • Piperazine Derivative : Often associated with improved bioavailability and interaction with neurotransmitter receptors.
  • Sulfonamide Group : Commonly recognized for its antibacterial properties and potential in enzyme inhibition.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study on benzodioxole derivatives demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . This highlights the need for further investigations into the specific pathways affected by this compound.
  • Inflammation Modulation : In vitro studies showed that certain derivatives could significantly reduce levels of inflammatory markers in treated cells compared to untreated controls, suggesting a promising avenue for developing anti-inflammatory drugs .
  • Antimicrobial Screening : Although limited, some derivatives demonstrated selective inhibition against specific bacterial strains, warranting further exploration into their structure-activity relationships to enhance efficacy .

Comparison with Similar Compounds

Compound 74: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide

  • Structural Similarities : Shares the benzodioxole group and an amide linkage.
  • Key Differences : Replaces the sulfonamide with a cyclopropanecarboxamide and introduces a thiazol ring with a pyrrolidine-substituted benzoyl group.
  • However, the absence of a sulfonamide could reduce hydrogen-bonding interactions with polar targets .

Compound 7o: 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide

  • Structural Similarities : Contains a piperazine ring (substituted with 2,4-dichlorophenyl) and an amide linker.
  • Key Differences : Uses a pentanamide chain and a pyridyl-phenyl group instead of the sulfonamide and benzodioxole.
  • Implications: The dichlorophenyl group increases electron-withdrawing effects, which may enhance receptor binding in hydrophobic pockets.

Compound 1189328-21-9: 1-(benzo[d][1,3]dioxol-5-yl)-N-(5-((4-(2-methoxyethyl)piperazin-1-yl)(2-methoxyphenyl)methyl)pyridin-2-yl)cyclopropanecarboxamide

  • Structural Similarities : Includes benzodioxole and a piperazine derivative (4-(2-methoxyethyl)piperazine).
  • Key Differences : Substitutes the sulfonamide with a cyclopropanecarboxamide and adds a methoxyethyl-piperazine and pyridyl-methoxyphenyl group.
  • Implications : The methoxyethyl side chain on piperazine may improve water solubility, while the pyridyl group could enhance π-π stacking interactions. The lack of a sulfonamide may reduce acidity, affecting ionization and target binding .

Comparative Data Table

Feature Target Compound Compound 74 Compound 7o Compound 1189328-21-9
Core Structure Benzodioxole, 4-methylpiperazine, sulfonamide Benzodioxole, thiazol, cyclopropanecarboxamide Dichlorophenyl-piperazine, pentanamide Benzodioxole, methoxyethyl-piperazine, pyridyl
Key Functional Groups 3,4-Dimethoxybenzenesulfonamide Cyclopropanecarboxamide, pyrrolidine-benzoyl 2,4-Dichlorophenyl, pyridyl-phenyl Cyclopropanecarboxamide, methoxyethyl-piperazine
Solubility Moderate (sulfonamide acidity and piperazine basicity) Low (thiazol and pyrrolidine increase lipophilicity) Moderate (pyridyl enhances polarity) High (methoxyethyl improves hydrophilicity)
Potential Targets Serotonin/Dopamine receptors, enzymes (e.g., carbonic anhydrase) Kinase inhibitors, CYP450 enzymes Dopamine D3 receptors GPCRs, ion channels
Metabolic Stability High (methylpiperazine reduces oxidative metabolism) Moderate (cyclopropane may slow metabolism) Low (dichlorophenyl susceptible to CYP450) High (methoxyethyl resists oxidation)

Research Findings and Implications

  • 4-Methylpiperazine enhances metabolic stability compared to unsubstituted piperazines in analogs . Dimethoxy groups on benzene may improve membrane permeability via balanced lipophilicity.
  • Limitations: Limited data on in vivo efficacy or selectivity compared to analogs. Structural complexity may pose synthetic challenges, unlike simpler amides in Compound 7o .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis of this compound involves multi-step organic reactions, starting with benzo[d][1,3]dioxol-5-yl and 4-methylpiperazine precursors. Key steps include nucleophilic substitution to introduce the piperazine moiety and sulfonamide coupling. Reaction conditions (temperature, solvent choice, inert atmosphere) must be optimized to prevent side reactions and improve yield . Purification typically employs column chromatography (silica gel) and recrystallization. Analytical techniques like HPLC (≥95% purity threshold) and 1^1H/13^{13}C NMR are critical for monitoring intermediates and confirming final product integrity .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation requires a combination of spectroscopic and spectrometric methods:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic protons from benzo[d][1,3]dioxole at δ 6.7–7.1 ppm, piperazine methyl group at δ 2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • FT-IR : Confirms functional groups (e.g., sulfonamide S=O stretch at ~1350–1150 cm1^{-1}) .

Q. What key functional groups influence its physicochemical properties?

  • Benzo[d][1,3]dioxole : Enhances lipophilicity and metabolic stability.
  • 4-Methylpiperazine : Introduces basicity (pKa ~7–8), affecting solubility in acidic buffers.
  • Sulfonamide : Impacts hydrogen bonding and target binding affinity.
    These groups collectively influence logP (~2.5–3.5), solubility (<50 µM in aqueous buffers), and bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Functional Group Modulation : Replace 4-methylpiperazine with other heterocycles (e.g., morpholine, piperidine) to assess impact on receptor binding .
  • Bioisosteric Replacement : Substitute benzo[d][1,3]dioxole with indole or benzofuran to evaluate metabolic stability changes.
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical binding interactions (e.g., sulfonamide hydrogen bonding with serine residues) .

Q. What computational strategies are effective for predicting biological targets or optimizing activity?

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model electronic properties and reactive sites .
  • Molecular Dynamics (MD) Simulations : Study ligand-receptor binding kinetics (e.g., serotonin receptor subtypes) under physiological conditions .
  • Machine Learning : Train models on datasets of sulfonamide derivatives to predict ADMET properties or toxicity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Dose-Response Analysis : Validate potency (IC50_{50}) across multiple assays (e.g., enzyme inhibition vs. cell-based assays) .
  • Solubility vs. Activity Trade-offs : Use co-solvents (e.g., DMSO/PEG mixtures) to ensure compound dissolution without interfering with assay readouts .
  • Batch Reproducibility : Confirm synthetic consistency via NMR and HPLC to rule out impurities as confounding factors .

Q. What methodologies improve solubility or bioavailability without compromising activity?

  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., 10–20 mM in PBS) .
  • Pro-Drug Strategies : Introduce hydrolyzable esters (e.g., acetyl groups) on the sulfonamide moiety for controlled release .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve oral bioavailability .

Q. What experimental approaches are used to identify biological targets?

  • Surface Plasmon Resonance (SPR) : Screen against recombinant protein libraries to detect binding events .
  • Radioligand Binding Assays : Compete with 3^3H-labeled ligands (e.g., for dopamine or serotonin receptors) to quantify affinity .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by observing activity loss in gene-edited cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.